

6-Amino-2-methylnicotinonitrile molecular structure and formula

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Compound of Interest

Compound Name: 6-Amino-2-methylnicotinonitrile

Cat. No.: B066311

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6-Amino-2-methylnicotinonitrile: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, chemical formula, and available data for **6-Amino-2-methylnicotinonitrile**. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also incorporates data from closely related aminonicotinonitrile analogs to provide a foundational understanding. All data derived from analogous compounds are explicitly noted.

Molecular Structure and Formula

6-Amino-2-methylnicotinonitrile is a substituted pyridine derivative. The core structure consists of a pyridine ring with an amino group at the 6-position, a methyl group at the 2-position, and a nitrile group at the 3-position.

Molecular Formula: $C_7H_7N_3$ [1]

Molecular Weight: 133.15 g/mol [1]

Chemical Structure:

Caption: 2D representation of **6-Amino-2-methylnicotinonitrile**.

Physicochemical Data

Quantitative data for **6-Amino-2-methylnicotinonitrile** is not readily available. The following table summarizes key physicochemical properties, with some data predicted or derived from closely related compounds where noted.

Property	Value	Source
Molecular Formula	C ₇ H ₇ N ₃	[1]
Molecular Weight	133.15 g/mol	[1]
CAS Number	183428-90-2	
Melting Point	Not available	
Boiling Point	Not available	
Solubility	Not available	
pKa	Not available	

Spectroscopic Data (Illustrative)

Specific spectroscopic data for **6-Amino-2-methylnicotinonitrile** is not available in the searched literature. The following tables provide representative data from analogous aminonicotinonitrile compounds to illustrate the expected spectral characteristics.

¹H NMR Spectral Data (Hypothetical)

The expected proton NMR chemical shifts for **6-Amino-2-methylnicotinonitrile** in a suitable deuterated solvent (e.g., DMSO-d₆) are predicted based on typical values for similar structures.

Proton	Chemical Shift (δ, ppm)	Multiplicity
-CH ₃	~2.4	s
Aromatic-H	~6.5 - 7.8	m
-NH ₂	~5.0 - 6.0	br s

¹³C NMR Spectral Data (Hypothetical)

The expected carbon-13 NMR chemical shifts are predicted based on known values for substituted pyridines.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Carbon	Chemical Shift (δ, ppm)
-CH ₃	~20-25
Aromatic-C	~100 - 160
-C≡N	~115 - 125

FT-IR Spectral Data (Hypothetical)

The expected characteristic infrared absorption frequencies are based on typical values for the functional groups present in the molecule.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

Functional Group	Wavenumber (cm ⁻¹)	Intensity
N-H Stretch (Amino)	3300 - 3500	Medium
C-H Stretch (Aromatic)	3000 - 3100	Medium
C-H Stretch (Aliphatic)	2850 - 3000	Medium
C≡N Stretch (Nitrile)	2220 - 2260	Medium
C=C Stretch (Aromatic)	1400 - 1600	Medium-Strong
C-N Stretch	1250 - 1350	Medium

Mass Spectrometry Data (Hypothetical)

The expected mass-to-charge ratio (m/z) for the molecular ion in a mass spectrum would correspond to the molecular weight of the compound.

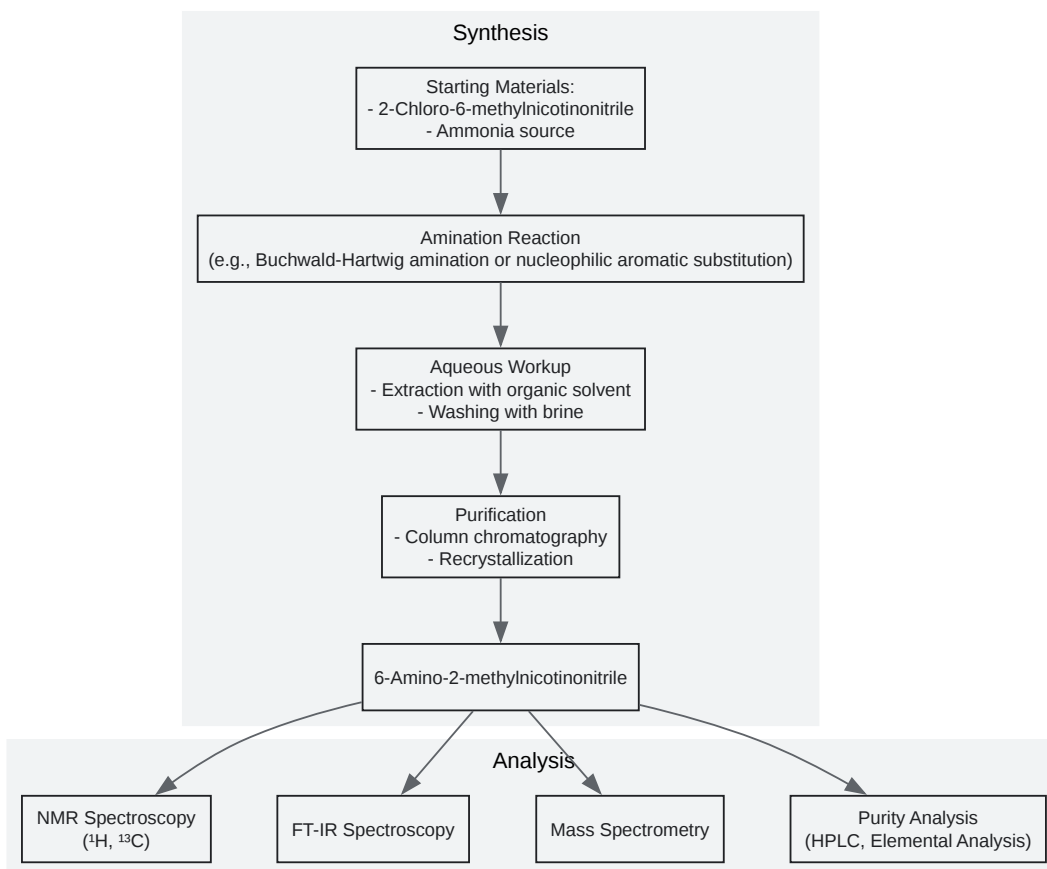
Ion	m/z
[M] ⁺	133.15
[M+H] ⁺	134.16

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of **6-Amino-2-methylnicotinonitrile** are not available. The following represents a plausible synthesis and analysis workflow based on general methods for the preparation of similar aminonicotinonitrile derivatives.[\[10\]](#)

Synthesis Workflow

Hypothetical Synthesis Workflow for 6-Amino-2-methylnicotinonitrile



Logical Workflow for Biological Screening



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